molecular formula C5H6BrNO B2939900 3-(Bromomethyl)-4-methyl-1,2-oxazole CAS No. 952195-21-0

3-(Bromomethyl)-4-methyl-1,2-oxazole

Cat. No.: B2939900
CAS No.: 952195-21-0
M. Wt: 176.013
InChI Key: WOTBMPWBOIUIKC-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Ring Systems in Organic Synthesis

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. alliedacademies.org This structural motif is not merely a chemical curiosity; it is a privileged scaffold found in numerous natural products, pharmaceuticals, and advanced materials. researchgate.netnih.gov The aromaticity of the oxazole ring confers a degree of stability, while the presence of heteroatoms induces a specific electronic distribution that allows for a range of chemical transformations. researchgate.net

Oxazoles are recognized as important precursors in organic synthesis. researchgate.net They can participate in various reactions, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions, making them versatile building blocks for more complex molecular architectures. wikipedia.orgpharmaguideline.com For instance, Diels-Alder reactions using oxazoles as dienes provide a well-established route to substituted pyridines, a core structure in many bioactive compounds, including Vitamin B6. wikipedia.org The biological significance of the oxazole moiety is extensive, with derivatives exhibiting anti-inflammatory, antibiotic, antifungal, and anticancer properties. alliedacademies.orgnih.gov This wide range of activities has made the synthesis of novel oxazole derivatives a key objective for medicinal chemists. nih.gov

Overview of Halomethyl-Substituted Heterocycles as Synthetic Intermediates

The introduction of a halomethyl group, particularly a bromomethyl (-CH₂Br) group, onto a heterocyclic ring transforms it into a highly valuable synthetic intermediate. The utility of these compounds stems from the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack.

This reactivity allows bromomethyl-substituted heterocycles to serve as powerful alkylating agents. They readily react with a wide range of nucleophiles—such as amines, alcohols, thiols, and carbanions—to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This provides a straightforward method for attaching the heterocyclic motif to other molecules. Furthermore, the bromomethyl group is a key participant in various cross-coupling reactions, such as the Suzuki and Stille reactions, which are cornerstones of modern organic synthesis for creating complex molecular frameworks. researchgate.net The compound 4-bromomethyl-2-chlorooxazole, for example, is cited as a versatile building block for creating 2,4-disubstituted oxazoles through selective, palladium-catalyzed cross-coupling reactions. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-4-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-4-3-8-7-5(4)2-6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTBMPWBOIUIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952195-21-0
Record name 3-(bromomethyl)-4-methyl-1,2-oxazole
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Synthetic Methodologies for 3 Bromomethyl 4 Methyl 1,2 Oxazole and Analogues

Classical Approaches to 1,2-Oxazole Core Synthesis

Traditional methods for constructing the 1,2-oxazole (isoxazole) ring are foundational in heterocyclic chemistry. These approaches typically involve the formation of the core ring structure followed by functionalization.

Cyclization Reactions for Ring Formation

The construction of the 1,2-oxazole ring system can be achieved through several classical cyclization reactions. One of the primary pathways involves the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride. nih.gov Another well-established method is the Robinson-Gabriel synthesis, which forms the oxazole (B20620) ring by cyclizing and dehydrating an α-acylamino ketone. pharmaguideline.com Additionally, the reaction of α-haloketones with primary amides provides a direct route to substituted oxazoles. ijpsonline.com These methods, while effective, sometimes require harsh conditions or offer limited control over regioselectivity.

Bromination Strategies for Methyl-Substituted Oxazoles

Once the methyl-substituted oxazole core is formed, the introduction of a bromine atom on the methyl group is a crucial step. This is typically achieved through radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. The selectivity of this reaction can be influenced by the solvent and reaction conditions. For instance, the use of dimethylformamide (DMF) as a solvent has been shown to significantly improve the regioselectivity of bromination at the C-4 position of the oxazole ring. acs.org Electrophilic aromatic bromination of the oxazole ring itself is also possible, and the position of bromination (C4 or C5) can be controlled by the choice of reagents and substrates. mdpi.comresearchgate.net

Advanced Synthetic Pathways for Bromomethyl-1,2-Oxazoles

Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of bromomethyl-1,2-oxazoles, often providing better yields and milder reaction conditions.

Multi-component Reactions (MCRs) for Oxazole Derivatives

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netnih.gov An MCR approach has been reported for the synthesis of 3-phenyl-5-(bromomethyl)isoxazoles. This reaction involves the 1,3-dipolar cycloaddition between propargyl bromide and in situ-generated α-chloro aldoximes in a DMF/water mixture, proceeding under mild, metal-free conditions. researchgate.net

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxide with Propargyl Bromide)

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a cornerstone for the synthesis of isoxazoles. nih.govresearchgate.netnih.gov Specifically, the reaction between a nitrile oxide and propargyl bromide can directly lead to the formation of 5-(bromomethyl)isoxazole (B1312588) derivatives. researchgate.net This method is highly efficient and regioselective. The nitrile oxides are typically generated in situ from aldoximes using an oxidizing agent. The cycloaddition proceeds readily with the alkyne (propargyl bromide) to form the five-membered heterocyclic ring. mdpi.com

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole (B147169) Synthesis

Dipole Precursor (Aldoxime)DipolarophileProductYield (%)Reference
α-Chloro aldoximesPropargyl bromide3-Phenyl-5-(bromomethyl)isoxazoles70-87 researchgate.net

Van Leusen Oxazole Synthesis and its Adaptations for Bromomethyl Derivatives

The Van Leusen oxazole synthesis is a versatile and widely used method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govwikipedia.orgmdpi.com This reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov While the standard Van Leusen reaction typically yields 5-substituted oxazoles, adaptations can be made to introduce functionality at other positions. nih.govwikipedia.org For the synthesis of bromomethyl derivatives, a precursor aldehyde containing a masked or pre-installed bromomethyl group could potentially be employed. Alternatively, a methyl-substituted oxazole synthesized via the Van Leusen reaction could be subsequently brominated as described in section 2.1.2. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govmdpi.com

Table 2: Key Features of the Van Leusen Oxazole Synthesis

FeatureDescription
Reactants Aldehyde and Tosylmethyl isocyanide (TosMIC)
Mechanism Two-step [3+2] cycloaddition
Key Intermediate Oxazoline (B21484)
Typical Product 5-Substituted oxazoles
Advantages Mild conditions, high yields, broad substrate scope

Continuous Flow Synthesis Techniques for Bromomethyl-Oxazoles

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. nih.gov In the context of bromomethyl-oxazoles, continuous flow reactors provide a means to handle potentially unstable intermediates and hazardous reagents more safely. nih.govbeilstein-journals.orgbeilstein-journals.org

The flexibility of flow systems allows for rapid screening of reaction parameters and can be fully automated to produce materials on demand. durham.ac.uk For instance, multipurpose mesofluidic flow reactors have been developed for the automated synthesis of 4,5-disubstituted oxazoles, demonstrating the adaptability of this technology for creating diverse oxazole libraries. durham.ac.uk

Table 1: Continuous Flow Synthesis of 2-(Bromomethyl)oxazole Intermediates
Starting MaterialKey ReagentIntermediate FormedKey AdvantageReference
Vinyl Azide (B81097)Bromoacetyl Bromide2-(Bromomethyl)oxazoleAvoids isolation of unstable intermediate, short residence time (7-9 min). nih.govbeilstein-journals.orgbeilstein-journals.org

Regiocontrolled Synthetic Strategies

Regiocontrol is crucial in the synthesis of substituted oxazoles to ensure the desired isomer is obtained. Strategies involving selective bromination and directed metallation are key to achieving this control.

Achieving selective bromination of a methyl group on an oxazole ring presents a challenge, as the oxazole ring itself is susceptible to electrophilic attack. clockss.org Electrophilic bromination of the oxazole nucleus typically occurs at the C-5 position, followed by the C-4 position. clockss.org Therefore, methods that favor side-chain bromination over ring bromination are required.

While direct selective bromination of the methyl group on 3-(bromomethyl)-4-methyl-1,2-oxazole is not extensively detailed, general principles for the selective bromination of methyl groups on aromatic rings can be considered. Such reactions often proceed via a radical mechanism, typically initiated by light or a radical initiator, using reagents like N-Bromosuccinimide (NBS). In contrast, electrophilic aromatic bromination, which would lead to substitution on the ring, is promoted by Lewis acids. To achieve selective bromination of the methyl group on a methyl-oxazole, conditions favoring a radical pathway would be necessary, while minimizing conditions that promote electrophilic attack on the ring. The choice of solvent and brominating agent is critical; for example, bromination of oxazoles in methanol (B129727) can lead to addition products rather than substitution. clockss.org

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic and heterocyclic compounds. nih.govsemanticscholar.orgresearchgate.net This method involves the deprotonation of a specific position on the ring, guided by a directing metalating group (DMG), using a strong base such as an alkyllithium reagent. semanticscholar.orgresearchgate.net The resulting lithiated intermediate is then quenched with an electrophile, in this case, a bromine source (e.g., Br₂, CBr₄), to introduce a bromine atom at the desired position.

For an oxazole ring, the heteroatoms (nitrogen and oxygen) can themselves direct the lithiation to an adjacent carbon. The presence of other directing groups can further enhance this regioselectivity. semanticscholar.org This strategy allows for the precise introduction of a bromine atom onto the oxazole ring at a position that might be difficult to access through direct electrophilic bromination. nih.gov For example, the selective lithiation and subsequent iodination of an indole-oxazole fragment has been successfully used in the total synthesis of natural products, showcasing the power of this approach for controlled halogenation. researchgate.net The stability of the lithiated intermediate is a key factor; in some cases, transmetalation with zinc chloride can generate a more stable organozinc species before the cross-coupling reaction. nih.gov

Catalytic Approaches in Bromomethyl-Oxazole Synthesis

Catalytic methods offer efficient and often more environmentally friendly routes to oxazole synthesis, including those bearing a bromomethyl group. These approaches include metal-free pathways and energy-efficient microwave-assisted protocols.

The development of metal-free synthetic methodologies is of significant interest to avoid the cost, toxicity, and potential contamination associated with transition metals. researchgate.netnih.govrsc.org Several metal-free strategies have been developed for the construction of the oxazole skeleton.

One common approach involves the use of iodine or hypervalent iodine reagents, which can act as catalysts or oxidants to promote the necessary cyclization reactions. nih.govmdpi.com For example, a practical method for constructing polysubstituted oxazoles uses a catalytic amount of potassium iodide with TBHP as a green oxidant via amidation followed by intramolecular oxidative cyclization. researchgate.net Another strategy involves the C–O bond cleavage of an ester using amines, with iodine as the sole oxidant, to form the C–N and C–O bonds of the oxazole ring in a one-pot process. nih.gov These methods are valued for their operational simplicity, broad functional group tolerance, and high step economy. researchgate.net

Table 2: Comparison of Metal-Free Catalytic Systems for Oxazole Synthesis
Catalytic SystemKey TransformationAdvantagesReference
Potassium Iodide / TBHPIntramolecular oxidative cyclization of enaminonesGreen oxidant, mild conditions researchgate.net
IodineC-O cleavage of ester, C-N/C-O bond formationOne-pot, high step economy nih.gov

Microwave-assisted synthesis has become a valuable tool in organic chemistry, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various oxazole derivatives. ijpsonline.comijpsonline.comijpsonline.com

The van Leusen oxazole synthesis, a [3+2] cycloaddition reaction between an aldehyde and TosMIC (p-Toluenesulfonylmethyl isocyanide), can be efficiently performed under microwave irradiation. nih.govresearchgate.net This method allows for the rapid synthesis of 5-substituted oxazoles in moderate to excellent yields. nih.govresearchgate.net The reaction conditions, such as the amount of base used, can be controlled to selectively produce either oxazoles or oxazoline intermediates. nih.gov Microwave irradiation has also been employed in the synthesis of 2-amino-oxazoles from 2-bromoacetophenones and urea. ijpsonline.com The primary advantages of microwave-assisted protocols are the drastic reduction in reaction time—from hours to minutes—and often cleaner reactions with higher product purity. nih.gov

Table 3: Microwave-Assisted Oxazole Synthesis Protocols
Reaction TypeStarting MaterialsTypical Reaction TimeKey BenefitReference
van Leusen ReactionAryl-aldehydes, TosMIC5-8 minutesRapid synthesis, high yields (up to 96%). nih.govresearchgate.net
Cyclocondensationp-substituted 2-bromoacetophenone, UreaNot specifiedEfficient synthesis of 2-amino-oxazoles. ijpsonline.com

Transition Metal-Catalyzed Cyclization Reactions (e.g., Copper(II) catalysis)

Transition metal catalysis, particularly utilizing copper(II) complexes, has emerged as a powerful and versatile strategy for the synthesis of the 1,2-oxazole core structure found in this compound and its analogues. These methods often provide high levels of regioselectivity and functional group tolerance, making them attractive for the construction of complex heterocyclic scaffolds. Copper(II)-catalyzed reactions, in particular, facilitate key bond-forming events in the cyclization process, leading to the efficient formation of the isoxazole ring.

One prominent copper-catalyzed approach involves the oxidative cyclization of enamides. This methodology allows for the synthesis of various 2,5-disubstituted oxazoles through a vinylic C-H bond functionalization process at room temperature. The reaction demonstrates broad substrate scope, accommodating aryl, vinyl, alkyl, and heteroaryl substituents, highlighting its potential for creating a diverse library of oxazole derivatives. nih.gov

Another significant strategy is the copper-catalyzed cascade cyclization–migration process. For instance, the treatment of O-arylmethyl alkynyl oxime ethers with a copper(II) triflate (Cu(OTf)₂) catalyst can yield 3,4,5-trisubstituted isoxazoles. This atom-economical and regioselective synthesis proceeds via an intramolecular addition of the oxime to the alkyne, followed by a 1,3-migration of the arylmethyl group. acs.org

Furthermore, a one-pot oxidation and cyclization sequence starting from propargylamines offers an efficient route to isoxazoles. organic-chemistry.orgacs.org This process involves the oxidation of propargylamines to form oxime intermediates, which then undergo an intramolecular cyclization mediated by a copper(I) chloride (CuCl) catalyst. organic-chemistry.orgthieme-connect.com This method is noted for its straightforward procedure and high compatibility with various functional groups, yielding isoxazoles in good to excellent yields. organic-chemistry.org Mechanistic studies suggest that the copper catalyst facilitates the isomerization of the E-oxime isomer to the more reactive Z-isomer, ensuring complete conversion to the desired isoxazole product. thieme-connect.com

The versatility of copper catalysis is also demonstrated in palladium-catalyzed/copper-mediated oxidative cyclization reactions for the synthesis of trisubstituted oxazoles. In such protocols, copper plays a crucial role in the cascade formation of C–N and C–O bonds. rsc.org Additionally, the use of immobilized copper(II) complexes on magnetic nanoparticles represents a novel and environmentally friendly catalytic system for oxazole synthesis, allowing for easy recovery and reuse of the catalyst. jsynthchem.com

The following tables present data from studies on copper-catalyzed isoxazole synthesis, illustrating the scope and efficiency of these methods for producing analogues that share the core 1,2-oxazole structure with this compound.

Table 1: Copper(I)-Mediated Cyclization of Oximes Derived from Propargylamines organic-chemistry.orgthieme-connect.com

EntryPropargylamine Substrate (R¹)Isoxazole ProductYield (%)
1Phenyl5-Phenylisoxazole86
24-Methylphenyl5-(4-Methylphenyl)isoxazole84
34-Methoxyphenyl5-(4-Methoxyphenyl)isoxazole81
44-Chlorophenyl5-(4-Chlorophenyl)isoxazole83
5n-Butyl5-n-Butylisoxazole75

Table 2: Copper(II)-Catalyzed Synthesis of 4-Arylmethylisoxazoles via Cascade Cyclization–Migration acs.org

EntryO-Arylmethyl Alkynyl Oxime Ether (Ar, R¹, R²)Isoxazole ProductYield (%)
1Phenyl, Phenyl, H3-Phenyl-4-benzyl-5-methylisoxazole85
24-Methylphenyl, Phenyl, H3-Phenyl-4-(4-methylbenzyl)-5-methylisoxazole88
34-Methoxyphenyl, Phenyl, H3-Phenyl-4-(4-methoxybenzyl)-5-methylisoxazole90
44-Chlorophenyl, Phenyl, H3-Phenyl-4-(4-chlorobenzyl)-5-methylisoxazole82
5Phenyl, Cyclohexyl, H3-Cyclohexyl-4-benzyl-5-methylisoxazole75

Table 3: Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles nih.gov

EntryEnamide Substituents (R¹, R²)Oxazole ProductYield (%)
1Phenyl, Phenyl2,5-Diphenyloxazole85
24-Methylphenyl, Phenyl2-(4-Methylphenyl)-5-phenyloxazole82
34-Methoxyphenyl, Phenyl2-(4-Methoxyphenyl)-5-phenyloxazole78
42-Thienyl, Phenyl2-(2-Thienyl)-5-phenyloxazole75
5n-Propyl, Phenyl2-n-Propyl-5-phenyloxazole65

Reactivity and Mechanistic Investigations of 3 Bromomethyl 4 Methyl 1,2 Oxazole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group of 3-(Bromomethyl)-4-methyl-1,2-oxazole is structurally analogous to a benzylic halide. The carbon atom bonded to the bromine is adjacent to the π-system of the isoxazole (B147169) ring, which can stabilize reaction intermediates. Consequently, this moiety readily participates in nucleophilic substitution reactions, which can proceed through either SN1 or SN2 mechanisms depending on the reaction conditions, the nature of the nucleophile, and the solvent system employed. masterorganicchemistry.comkhanacademy.org

The kinetics of nucleophilic substitution at the bromomethyl position are critical for understanding the reaction mechanism. The rate of reaction can be influenced by the concentration of the nucleophile, the polarity of the solvent, and the stability of any intermediates.

SN2 Mechanism: In a bimolecular (SN2) pathway, the reaction rate is dependent on the concentration of both the substrate, this compound, and the incoming nucleophile. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group. masterorganicchemistry.com The reaction proceeds through a five-coordinate transition state. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The primary nature of the bromomethyl carbon atom suggests that the SN2 pathway is highly probable. khanacademy.org

SN1 Mechanism: A unimolecular (SN1) pathway involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the bromide ion to form a planar carbocation intermediate. This carbocation is stabilized by resonance with the adjacent isoxazole ring. The second step is the rapid attack of the nucleophile on the carbocation. This mechanism is favored by weak nucleophiles and polar protic solvents that can solvate both the leaving group and the carbocation intermediate.

While specific experimental kinetic data for this compound is not extensively documented in the literature, the principles of substitution reactions allow for the prediction of its behavior. The following table provides an illustrative example of how kinetic parameters might vary for SN2 reactions with different nucleophiles.

NucleophileSolventRelative Rate Constant (k_rel)Activation Energy (Ea) (kJ/mol)Mechanism
CN⁻DMSOHighLowSN2
I⁻AcetoneModerateModerateSN2
CH₃COO⁻DMFLowHighSN2
H₂OWater/EthanolVery LowVery HighLikely SN1

Table 1. Illustrative Kinetic Parameters for Nucleophilic Substitution on a Primary Heteroarylmethyl Bromide. (Note: These are representative values to illustrate trends and are not experimental data for this compound).

The carbon atom of the bromomethyl group in this compound is prochiral. While it is not a stereocenter itself, it can become one if attacked by a nucleophile that results in the attachment of a group different from the isoxazole ring and the two hydrogen atoms. The stereochemical outcome of the reaction is a powerful diagnostic tool for determining the operative mechanism.

In an SN2 reaction , the nucleophile performs a "backside attack," approaching the carbon atom at an angle of 180° to the carbon-bromine bond. masterorganicchemistry.com This concerted process forces the other three substituents on the carbon to invert their configuration, much like an umbrella flipping inside out in the wind. If the reaction were to create a chiral center, a complete inversion of stereochemistry would be observed. masterorganicchemistry.com

Conversely, an SN1 reaction proceeds through a planar, sp²-hybridized carbocation intermediate. The nucleophile can then attack this flat intermediate from either face with equal probability. This leads to the formation of both possible enantiomers in equal amounts, resulting in a racemic mixture. Therefore, if the substitution were to generate a new stereocenter, the SN1 pathway would lead to racemization.

Reactions Involving the 1,2-Oxazole Ring System

The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle characterized by a weak N-O bond, which is a key factor in its reactivity. Unlike 1,3-oxazoles, which readily act as dienes in Diels-Alder reactions, the isoxazole ring exhibits different modes of reactivity, including participation in 1,3-dipolar cycloadditions, undergoing ring-opening and recyclization, and experiencing photochemical rearrangements. nih.govwikipedia.org

The primary role of the isoxazole ring in cycloaddition chemistry is as a product of 1,3-dipolar cycloaddition, rather than as a reactant diene in [4+2] cycloadditions. mdpi.com The most common synthesis of the isoxazole ring involves the reaction of a nitrile oxide (a 1,3-dipole) with an alkyne or alkene. wikipedia.orgnanobioletters.com

While the 1,2-oxazole ring of this compound itself is generally unreactive as a diene in Diels-Alder reactions, derivatives can be made to participate as dipolarophiles. For example, studies have shown that isoxazole derivatives with an exocyclic double bond, such as 4-methyleneisoxazoles, can react with nitrones in a [3+2] cycloaddition fashion. rsc.org

DipoleDipolarophileProduct TypeReference
Nitrile Oxide (R-C≡N⁺-O⁻)Alkyne (R'-C≡C-R'')Isoxazole nih.gov
Nitrile Oxide (R-C≡N⁺-O⁻)Alkene (R'-CH=CH-R'')Isoxazoline (B3343090) nih.gov
Nitrones4-MethyleneisoxazoleSpiro[isoxazolidine-5,4′-isoxazoline] rsc.org

Table 2. Representative Cycloaddition Reactions Involving the Isoxazole System.

The inherent weakness of the N-O bond makes the isoxazole ring susceptible to cleavage under various conditions, leading to acyclic intermediates that can subsequently recyclize to form new heterocyclic systems. nih.gov

Reductive Ring-Opening: Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) is a common method for cleaving the N-O bond. This reductive opening of the isoxazole ring typically yields versatile intermediates like γ-amino alcohols or β-hydroxy ketones, which can be used in further synthetic steps. mdpi.comnih.gov

Base-Catalyzed Rearrangement: Isoxazoles can undergo ring-opening and recyclization in the presence of a base. For instance, a base-catalyzed transformation of an ethyl 5-hydroxyisoxazole derivative resulted in its conversion to an oxazole-containing product through a process mechanistically similar to a Beckmann rearrangement. rsc.org In many cases, nucleophilic attack on the isoxazole ring does not lead to substitution but rather initiates ring cleavage, which can be followed by recyclization to form different heterocycles like imidazoles. pharmaguideline.com

One of the most characteristic reactions of the isoxazole ring system is its photochemical rearrangement to the isomeric 1,3-oxazole. wikipedia.org This transformation is typically induced by UV irradiation and proceeds through a high-energy azirine intermediate. scite.aiacs.org

The generally accepted mechanism for this photoisomerization involves the following steps:

Photoexcitation: Upon absorption of UV light, the isoxazole molecule is promoted to an excited state.

N-O Bond Homolysis: In the excited state, the weak N-O bond undergoes homolytic cleavage.

Intermediate Formation: This cleavage leads to the formation of a vinyl nitrene or, more commonly accepted, rearranges to a highly strained 2-acyl-2H-azirine intermediate. wikipedia.orgacs.org

Ring-Opening and Recyclization: The acyl-azirine intermediate is unstable and undergoes ring-opening in a different manner, followed by recyclization to form the thermodynamically more stable 1,3-oxazole ring.

Theoretical studies using methods like CASSCF have investigated the conical intersections and reaction pathways involved in this photochemical process, confirming the feasibility of the azirine intermediate pathway. researchgate.netnih.govacs.org This transposition is a powerful, atom-efficient method for converting isoxazole scaffolds into their oxazole (B20620) counterparts. acs.org

Reaction Mechanisms and Intermediate Characterization

Proposed Mechanisms for Key Transformations (e.g., 1,3-Dipolar Cycloadditions)

The formation of the 4-methyl-1,2-oxazole core, a key structural component of this compound, is commonly achieved through a [3+2] cycloaddition, specifically a 1,3-dipolar cycloaddition. wikipedia.org This reaction class is a cornerstone for the synthesis of five-membered heterocycles. wikipedia.orgresearchgate.net The most prevalent pathway involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). researchgate.netnih.gov

The generally accepted mechanism proceeds as follows:

In Situ Generation of Nitrile Oxide: The nitrile oxide intermediate is typically unstable and is therefore generated in situ. Common methods include the dehydrohalogenation of hydroximoyl halides (e.g., hydroxyimidoyl chlorides) with a base or the dehydration of primary nitro compounds. nih.govnih.govnih.gov

Cycloaddition: The generated nitrile oxide then reacts with an appropriately substituted alkyne. The reaction is a concerted, pericyclic process where the π-electrons of the dipole and dipolarophile rearrange to form two new sigma bonds simultaneously, creating the isoxazole ring. researchgate.netnih.govtandfonline.com

Computational studies on related [3+2] cycloaddition reactions to form isoxazoline rings suggest that the molecular mechanism is a polar, one-step process. nih.gov Interestingly, these studies indicate that the regioselectivity of the cycloaddition is not primarily determined by local electrophile/nucleophile interactions but rather by steric effects. nih.gov While zwitterionic intermediates have been considered, attempts to locate them computationally along the reaction path have been unsuccessful, supporting the concerted nature of the mechanism. nih.gov

Once the isoxazole ring is formed, the reactivity of the 3-(bromomethyl) group becomes central. This group is a versatile handle for further functionalization, primarily through nucleophilic substitution reactions. The carbon atom of the bromomethyl group is electrophilic, and the bromide ion is a good leaving group. The reaction pathway can be influenced by the nature of the nucleophile and the reaction conditions. In many cases, the reaction proceeds via a direct displacement mechanism analogous to an SN2 reaction. However, depending on the substrate and conditions, more complex pathways, including those involving anchimeric assistance from the isoxazole ring or stepwise SNAr-type mechanisms, could also be operative. nih.govsapub.orgmdpi.com

Investigation of Protonation and Dehydration Steps in Cyclization

Protonation and dehydration are critical steps in several synthetic routes leading to the isoxazole ring system. These steps are often integral either to the formation of the reactive intermediate or to the final aromatization of a cyclic precursor.

One key transformation where these steps are crucial is the generation of the nitrile oxide dipole from precursors like aldoximes or primary nitro compounds. nih.govnih.gov For instance, the conversion of an aldoxime to a nitrile oxide can be achieved by oxidation, often involving an intermediate that is protonated to facilitate the elimination of water. nih.gov Similarly, the dehydration of α-nitroketones using acid catalysts like p-toluenesulfonic acid is a direct method to generate the nitrile oxide for subsequent cycloaddition. nih.gov

In other cyclization pathways, a dihydroisoxazole (B8533529) (isoxazoline) intermediate is formed first, which must then be aromatized to the final isoxazole. This final step frequently involves a dehydration or elimination reaction. Mechanistic investigations have shown that an isoxazoline N-oxide intermediate can undergo tautomerism and subsequent dehydration to yield the aromatic isoxazole ring. nih.gov The efficiency and pathway of such transformations can be highly sensitive to the properties of the reaction medium. nih.gov

The mechanism of acid-catalyzed dehydrative cyclization has been studied in the context of forming related oxazoline (B21484) heterocycles. nih.gov In these systems, two primary pathways are considered:

Carbonyl Activation: The acid protonates the carbonyl oxygen of an amide precursor, activating the carbonyl carbon for nucleophilic attack by a hydroxyl group.

Alcohol Activation: The acid protonates the hydroxyl group, converting it into a good leaving group (water). This is followed by an intramolecular SN2-like substitution to close the ring. nih.gov

In many cases, including the well-established Robinson-Gabriel synthesis of oxazoles, the mechanism involves the protonation of a hydroxyl group within an intermediate, which facilitates its elimination as water and drives the formation of the aromatic ring. youtube.com

Role of Specific Reaction Conditions and Catalysts in Reaction Pathways

The reaction pathways in the synthesis and subsequent functionalization of isoxazoles like this compound are profoundly influenced by the choice of catalysts and reaction conditions. These factors can dictate reaction efficiency, selectivity, and even the final product structure.

Catalysts in Isoxazole Synthesis and Functionalization: Transition metal catalysts are pivotal in many key transformations. Copper and palladium catalysts, in particular, have been extensively used.

Copper Catalysts: Recyclable Cu/Al₂O₃ nanocomposites have been employed to catalyze the 1,3-dipolar cycloaddition between hydroxyimidoyl chlorides and terminal alkynes, providing an efficient route to 3,5-isoxazoles. nih.gov

Palladium Catalysts: Palladium catalysis is crucial for cross-coupling reactions, which are powerful methods for modifying the isoxazole scaffold. The bromomethyl group of the title compound is particularly amenable to such reactions. Studies on analogous bromomethyl-substituted heterocyclic scaffolds have shown that catalysts like Pd(PPh₃)₂Cl₂ are effective for Suzuki-Miyaura cross-couplings to form new carbon-carbon bonds. nih.govresearchgate.net Different palladium catalysts can exhibit varying levels of efficiency, highlighting the importance of catalyst screening for process optimization. nih.gov

CatalystReaction TypeRoleReference
Cu/Al₂O₃ 1,3-Dipolar CycloadditionCatalyzes the formation of the isoxazole ring. nih.gov
Pd(PPh₃)₂Cl₂ Suzuki-Miyaura Cross-CouplingFacilitates C-C bond formation at the bromomethyl position. nih.gov
Pd(PPh₃)₄ Suzuki-Miyaura Cross-CouplingAlternative catalyst for C-C bond formation, efficiency may vary. nih.gov
ICl, I₂, Br₂ Electrophilic CyclizationAct as electrophiles to trigger cyclization, forming a 4-haloisoxazole. organic-chemistry.org, nih.gov
Rhodium(III)/Copper(II) C-H Activation/AnnulationCatalyzes cascade reactions for constructing fused heterocyclic systems. nih.gov

Influence of Reaction Conditions: Reaction parameters such as solvent, temperature, additives, and physical conditions (e.g., microwave irradiation, ball-milling) play a critical role in directing reaction outcomes.

Solvent and Additives: The choice of solvent can be determinative. For example, some 1,3-dipolar cycloadditions show optimal results when water is used as the solvent. nih.gov In other cases, non-polar solvents lead to higher yields. organic-chemistry.org Additives can have a dramatic effect; the regioselectivity of certain 1,3-dipolar cycloadditions has been shown to be completely reversible simply by the addition of water or 4-nitrobenzoic acid. beilstein-journals.org

Temperature and Energy Source: Specific temperature control is often necessary to prevent side reactions. In the functionalization of a bromomethyl-substituted scaffold, carrying out a reaction at 0 °C was crucial to avoid epimerization and re-esterification. nih.gov The use of microwave irradiation can significantly improve reaction rates and conversions, as demonstrated in Suzuki-Miyaura couplings where it reduced reaction times to minutes. nih.gov

Physical Conditions: Non-conventional, solvent-free conditions are gaining prominence. Mechanochemical methods, such as ball-milling, have been successfully applied to the synthesis of isoxazoles via 1,3-dipolar cycloaddition, offering a greener alternative to solution-based reactions. nih.gov

ConditionReaction TypeEffectReference
Ball-Milling 1,3-Dipolar CycloadditionEnables solvent-free synthesis of isoxazoles. nih.gov
Microwave Irradiation Suzuki-Miyaura Cross-CouplingSignificantly improves reaction conversion and reduces reaction time. nih.gov
Low Temperature (0 °C) Nucleophilic SubstitutionPrevents side reactions such as epimerization and re-esterification. nih.gov
Additive (Water) 1,3-Dipolar CycloadditionCan reverse the regioselectivity of the cycloaddition product. beilstein-journals.org
Non-polar Solvents Enamine-triggered CycloadditionFound to enhance reaction yields compared to polar solvents. organic-chemistry.org

Synthetic Utility and Applications of 3 Bromomethyl 4 Methyl 1,2 Oxazole As a Building Block

Role in the Synthesis of Complex Heterocyclic Architectures

The strategic placement of a reactive bromomethyl group on the isoxazole (B147169) ring makes 3-(bromomethyl)-4-methyl-1,2-oxazole an important intermediate for constructing complex heterocyclic systems. This building block can participate in cascade reactions or multi-step syntheses to generate fused or linked heterocyclic scaffolds that are prevalent in many natural products and synthetic drugs.

Derivatization Strategies via the Bromomethyl Group

The primary mode of reactivity for this compound involves the bromomethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups and structural motifs.

The displacement of the bromide ion by nitrogen, sulfur, and oxygen nucleophiles is a fundamental strategy for derivatizing the this compound core.

Amine Derivatives: The synthesis of amine derivatives is readily achieved by reacting the bromomethyl compound with primary or secondary amines, such as piperidine (B6355638) or morpholine, typically in a polar aprotic solvent like DMF. Primary amines can be introduced through a two-step process involving an initial reaction with sodium azide (B81097) to form an azidomethyl intermediate, followed by reduction to the corresponding primary amine using reagents like zinc and ammonium (B1175870) chloride.

Thiol Derivatives: Thiol derivatives can be prepared through several methods. A common approach involves reaction with a thiolating agent like thiourea, followed by hydrolysis to yield the thiol. Alternatively, direct substitution with a protected thiol, such as S-trityl mercaptan, followed by deprotection, provides a clean route to the desired thiol-containing molecule. These derivatives are valuable for applications such as nanoparticle functionalization.

Alcohol and Ether Derivatives: The formation of alcohol derivatives can be accomplished by hydrolysis of the bromomethyl group, often under basic conditions. More commonly, ether derivatives are synthesized via the Williamson ether synthesis, where the bromomethyl compound is treated with an alcohol or a phenol (B47542) in the presence of a base, such as cesium carbonate, to yield the corresponding ether.

The following table summarizes typical reactions for the derivatization of the bromomethyl group.

NucleophileReagent(s)Product TypeReference
Secondary AminePiperidine, MorpholineTertiary Amine
Azide IonSodium Azide (NaN₃)Azide
PhenolPhenol, Cs₂CO₃Aryl Ether
Thiol PrecursorThioureaThiolGeneral Method

While the primary reactivity of this compound is centered on nucleophilic substitution at the bromomethyl group, functionalization of the heterocyclic core itself can also be achieved. Electrophilic bromination of the oxazole (B20620) or isoxazole ring is a known method for introducing a bromine atom directly onto the ring system, typically at an electron-rich position. This reaction usually employs a brominating agent like N-bromosuccinimide (NBS).

For the 4-methyl-1,2-oxazole ring, the most likely position for electrophilic attack would be C5, if it is unsubstituted. Introducing a bromine atom at this position would create a di-halogenated building block with two distinct reactive sites: the bromomethyl group (reactive towards nucleophiles) and the bromo-substituted ring position (reactive in cross-coupling reactions). This dual functionality allows for sequential and site-selective modifications, further expanding the synthetic utility of the scaffold.

Applications in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Bromooxazoles, including derivatives of this compound

Generation of Multifunctional Scaffolds

The true synthetic potential of this compound is realized in its application for creating multifunctional scaffolds. The high reactivity of the bromomethyl group facilitates the introduction of a variety of functional groups and structural motifs through nucleophilic substitution reactions. This versatility allows for the systematic modification of the molecule's physicochemical properties, which is a cornerstone of modern drug discovery and materials science.

By reacting this compound with a diverse array of nucleophiles, a library of compounds with different functionalities can be readily synthesized. These reactions typically proceed under mild conditions and offer high yields, making this building block an efficient tool for diversity-oriented synthesis. The resulting multifunctional scaffolds can then be further elaborated or screened for biological activity.

Detailed research findings have demonstrated the feasibility of reacting similar bromomethyl-substituted heterocyclic scaffolds with a range of nucleophiles. These studies provide a strong basis for the expected reactivity of this compound. The following table summarizes the types of multifunctional scaffolds that can be generated from this versatile building block, along with the classes of nucleophiles employed in their synthesis.

Nucleophile ClassExample NucleophileResulting Functional GroupPotential Application Area
Amines MorpholineAminomethylCNS-active agents, anticancer
PiperidineAminomethylAntiviral, antibacterial
AnilineArylaminomethylKinase inhibitors, anti-inflammatory
Alcohols/Phenols PhenolPhenoxymethylHerbicides, fungicides
EthanolEthoxymethylSolvents, synthetic intermediates
Thiols/Thiophenols ThiophenolThiophenylmethylEnzyme inhibitors, materials science
EthanethiolEthylthiomethylAgrochemicals, polymer chemistry
Azides Sodium AzideAzidomethylPrecursor for triazoles (Click Chemistry)
Carbanions Diethyl malonateAlkylated malonateSynthesis of complex carboxylic acids

The introduction of these varied functional groups onto the 4-methyl-1,2-oxazole core generates a collection of molecules with distinct properties. For instance, the incorporation of amine functionalities can modulate basicity and hydrogen bonding capacity, which are critical for interactions with biological targets. Phenolic and thiophenolic ethers introduce aromatic systems that can engage in π-stacking interactions. The azido (B1232118) group serves as a versatile handle for further functionalization via "click chemistry," allowing for the straightforward conjugation to other molecules. Furthermore, the reaction with carbon nucleophiles, such as malonic esters, enables the extension of the carbon skeleton, providing access to more complex and elaborate molecular frameworks.

This strategic derivatization of this compound underscores its importance as a foundational element in the construction of compound libraries for high-throughput screening and the rational design of novel, multifunctional molecules.

Q & A

Q. What are the recommended synthetic routes for 3-(Bromomethyl)-4-methyl-1,2-oxazole, and what critical parameters influence yield?

A common method involves nucleophilic substitution or cyclization reactions. For example, bromination of a methyl-oxazole precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with light or AIBN). Critical parameters include solvent choice (e.g., CCl₄ or THF), temperature (reflux vs. room temperature), and stoichiometry of the brominating agent. Evidence from analogous syntheses highlights the importance of glacial acetic acid as a catalyst in similar heterocyclic brominations . Purification often involves recrystallization from ethanol or column chromatography, as seen in isoxazole derivative preparations .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for structural confirmation, particularly to distinguish the bromomethyl (-CH₂Br) and methyl (-CH₃) groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretching at ~600 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature). X-ray crystallography, as applied to related brominated heterocycles, resolves stereoelectronic effects and crystal packing .

Q. What safety precautions are necessary when handling brominated heterocycles?

Brominated compounds require strict safety protocols:

  • Personal Protective Equipment (PPE): Impervious gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors or dust.
  • First Aid: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
  • Storage: In airtight, light-resistant containers under inert atmosphere to prevent degradation .

Q. What are the storage conditions to prevent degradation of this compound?

Store in amber glass containers at 2–8°C under nitrogen or argon to minimize light-induced decomposition and hydrolysis. Desiccants like silica gel prevent moisture absorption, which can lead to bromide displacement reactions .

Advanced Research Questions

Q. How does the bromomethyl group’s reactivity facilitate its use in cross-coupling reactions?

The C-Br bond in the bromomethyl group is susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions). For example, coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis in THF/Et₃N at reflux can introduce aryl or alkenyl groups. Optimizing ligand choice (e.g., XPhos) and base (K₂CO₃ vs. Cs₂CO₃) improves yields . Mechanistic studies suggest oxidative addition of Pd⁰ into the C-Br bond is rate-limiting.

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations model transition states and charge distribution. For SN2 reactions at the bromomethyl group, solvation effects and leaving group stability (Br⁻) are key. Studies on similar oxazole derivatives show that electron-withdrawing substituents on the ring accelerate substitution by stabilizing the transition state .

Q. How can researchers resolve contradictions in reaction outcomes when varying solvents or catalysts?

Systematic Design of Experiments (DoE) is recommended. For example, varying solvents (polar aprotic vs. protic) and catalysts (Pd vs. Cu) in cross-coupling reactions can be analyzed via ANOVA to identify significant variables. Contradictions in yield or selectivity often arise from competing pathways (e.g., homocoupling vs. heterocoupling), which can be detected using LC-MS or in situ IR monitoring .

Q. What role does this compound play in synthesizing complex heterocyclic systems?

The bromomethyl group serves as a versatile handle for constructing fused heterocycles. For instance, reaction with amines or thiols generates intermediates for triazolo-oxazoles or thiadiazoles. In one study, this compound was used to synthesize triazolo[3,4-b][1,3,4]thiadiazole derivatives via cyclocondensation with thiocarbohydrazide .

Q. How to optimize purification methods post-synthesis to minimize byproducts?

Gradient column chromatography (silica gel, hexane/EtOAc) effectively separates brominated products from unreacted starting materials. Recrystallization from ethanol/water mixtures (7:3 v/v) improves purity, as demonstrated in isoxazole derivative isolation . For thermally sensitive compounds, flash chromatography under reduced pressure minimizes decomposition.

Q. How can researchers analyze byproducts formed during synthesis, and what do they indicate about reaction mechanisms?

Byproducts are characterized via tandem MS/MS and GC-MS. For example, dimerization products may suggest radical intermediates in bromination steps, while hydrolysis products (e.g., hydroxymethyl derivatives) indicate competing SN1 pathways. Kinetic studies (e.g., variable-temperature NMR) can distinguish between concerted and stepwise mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.